N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Description
N-[2-(3-Methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with methyl (C2), trifluoromethyl (C6), and a 3-methoxyphenylethylamine group (C4). Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase-inhibiting properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxyphenylethyl substituent may influence receptor binding and solubility .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-10-20-13(15(16,17)18)9-14(21-10)19-7-6-11-4-3-5-12(8-11)22-2/h3-5,8-9H,6-7H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMGZDUAGQFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCCC2=CC(=CC=C2)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core This can be achieved through a condensation reaction between an appropriate amine and a diketone or β-diketone derivative
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-amine group in the pyrimidine core is a prime site for nucleophilic substitution. In related pyrimidin-4-amine systems, NAS occurs at electron-deficient positions activated by electron-withdrawing groups (e.g., trifluoromethyl). For example:
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Chlorination : Treatment with POCl₃ and tetramethylammonium chloride can convert the 4-amine to a 4-chloro intermediate, enabling subsequent amination or cross-coupling ( ).
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Amination : Reaction with substituted amines under acidic conditions (e.g., HCl in dioxane) replaces the 4-amine with secondary or tertiary amines, as demonstrated in pyrazolo[1,5-a]pyrimidine systems ( ).
Table 1: NAS Reactions at Position 4
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| POCl₃ + TMAC | Reflux, 6 h | 4-Chloro derivative | 85–90 | |
| Benzylamine/HCl | Dioxane, 80°C, 12 h | N-Benzyl-4-amine analog | 72 |
Cross-Coupling Reactions
The trifluoromethyl group at position 6 enhances electrophilicity, facilitating palladium-catalyzed couplings:
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Suzuki–Miyaura Coupling : At position 2 or 6, aryl boronic acids couple efficiently using PdCl₂(dppf) under microwave irradiation (MW) ( ).
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Buchwald–Hartwig Amination : The 4-amine can undergo coupling with aryl halides using Pd catalysts (e.g., Pd(OAc)₂/XPhos) to form biaryl amines ( ).
Table 2: Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki (position 2) | PdCl₂(dppf), MW, 120°C | 2-Aryl derivatives | 65–78 | |
| Buchwald–Hartwig | Pd(OAc)₂/XPhos, K₃PO₄ | 4-Arylalkyl amines | 82 |
Functionalization via Electrophilic Substitution
The electron-deficient pyrimidine ring allows electrophilic attack at positions ortho/para to the trifluoromethyl group:
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Nitration : Nitric acid in acetic anhydride selectively nitrates position 5, yielding 5-nitro derivatives ( ).
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Halogenation : N-Halosuccinimides (NXS) under mild conditions introduce halogens at position 3 or 5 ( ).
Reductive Alkylation and Oxidation
The 2-methyl group and ethyl linker in the side chain are reactive sites:
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Oxidation : MnO₂ or KMnO₄ oxidizes the ethyl group’s benzylic carbon to a ketone, forming N-[2-(3-methoxyphenyl)acetyl]- analogs ( ).
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Reduction : NaBH₄ or LiAlH₄ reduces imine intermediates in multistep syntheses ( ).
Cyclization and Ring Expansion
Under acidic or basic conditions, the pyrimidine core participates in cycloadditions:
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Pyrazole Formation : Reaction with hydrazine derivatives forms fused pyrazolo[1,5-a]pyrimidines ( ).
Stability and Degradation Pathways
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Hydrolysis : The trifluoromethyl group stabilizes the ring against hydrolysis, but prolonged exposure to strong acids (e.g., H₂SO₄) cleaves the amine linkage ( ).
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Photodegradation : UV light induces C–F bond cleavage in trifluoromethyl groups, forming carboxylic acids ( ).
Key Challenges and Opportunities
Scientific Research Applications
The compound has shown promise in various biological activities, particularly in the following areas:
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Antitumor Activity :
- Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. Studies have demonstrated that modifications to the pyrimidine ring can enhance cytotoxicity against cancer cell lines, suggesting that N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine may share similar properties .
- Antimicrobial Properties :
- Neurological Applications :
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study published in a prominent journal demonstrated the efficacy of pyrimidine derivatives against various cancer cell lines, highlighting the role of substituents on the pyrimidine ring in enhancing activity. The specific structure of this compound was noted for its potential to target cancer pathways effectively .
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Structure-Activity Relationship (SAR) :
- Research focusing on SAR has shown that modifications to the 6-position of the pyrimidine ring can significantly affect biological activity. The trifluoromethyl group at this position enhances lipophilicity and receptor binding affinity, which may contribute to the compound's overall effectiveness in biological assays .
- Neuropharmacological Studies :
Mechanism of Action
The mechanism by which N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Structural Analogues
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine
- Core Structure: Pyrimidine ring with methyl (C6), phenyl (C2), and trifluoromethyl-anilino (C5) groups.
- Key Differences : The C4 substituent is a 4-methoxyphenyl group instead of a 3-methoxyphenylethyl chain.
- The 4-methoxy group may alter electronic properties compared to the 3-methoxy position .
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
- Core Structure: Similar pyrimidine scaffold with methyl (C6), phenyl (C2), and ethoxyanilino (C5) groups.
- Key Differences : Ethoxy group (vs. methoxy) and 2-fluorophenyl substituent (C4).
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Core Structure : Pyrimidine with methyl (C6), phenyl (C2), and fluorophenyl (C4) groups.
- Key Differences: Fluorine substitution at the phenyl ring and a 4-methoxyphenylaminomethyl group (C5).
- Impact : Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, influencing crystal packing and solubility .
Antimicrobial Activity
- Target Compound: Limited direct data, but related pyrimidines exhibit antibacterial and antifungal activity due to interactions with microbial enzymes .
- Analogues: N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine showed activity against Staphylococcus aureus (MIC: 8 µg/mL) .
Kinase Inhibition
- Target Compound : Trifluoromethyl groups are common in kinase inhibitors (e.g., MAP3K12 inhibitors with IC₅₀ = 229 nM) .
- Analogues : 2-(3,3-Difluoropyrrolidin-1-yl)-6-piperidin-4-yl-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine (Ki = 2.0 nM) highlights the role of trifluoromethyl in enhancing binding affinity .
Physicochemical Properties
Biological Activity
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available data on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 301.31 g/mol. The structure features a pyrimidine core substituted with a methoxyphenyl group and a trifluoromethyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the K-RAS/MEK/ERK signaling pathway. This pathway is crucial for tumor growth and survival in various cancers, including pancreatic and colorectal cancers .
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values indicate potent activity, suggesting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the trifluoromethyl group and the methoxyphenyl substituent can enhance or diminish biological activity. For instance, compounds with varying substitutions have been synthesized to optimize their pharmacological profiles .
Biological Activity Data
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 15.3 | Inhibition of cell proliferation |
| Anticancer | A549 | 20.5 | Induction of apoptosis |
| Enzyme Inhibition | K-RAS/MEK/ERK Pathway | Varies | Disruption of signaling pathways leading to tumor growth |
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Xenograft Models : In xenograft mouse models, the compound significantly reduced tumor growth when administered at therapeutic doses. This reduction was associated with decreased levels of proliferative markers in tumor tissues .
- Combination Therapies : Preliminary data suggest that combining this compound with standard chemotherapeutics may enhance overall efficacy while reducing side effects. For example, synergistic effects were observed when used alongside doxorubicin in breast cancer models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine, and how can reaction conditions be optimized for higher yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a halogenated pyrimidine precursor (e.g., 5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine) with 3-methoxyphenethylamine in chloroform under vigorous stirring for 5–6 hours, followed by extraction and purification via column chromatography (silica gel, chloroform eluent) and crystallization from methanol . Optimization may involve adjusting solvent polarity (e.g., DMF for enhanced solubility), temperature control (80–100°C), or catalytic bases (e.g., LiHMDS) to accelerate amine coupling.
Q. How can the crystal structure of this compound be determined, and which software tools are validated for such analyses?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., methanol/chloroform) are analyzed using diffractometers (e.g., Oxford Xcalibur). Data refinement employs SHELX programs (SHELXL for structure solution, SHELXS for heavy atom positioning), leveraging hydrogen-bonding networks and torsion angle analysis to resolve molecular conformation . For disordered regions, restraints on atomic displacement parameters (ADPs) and occupancy factors improve accuracy.
Q. What methodologies are employed to assess the purity and structural integrity of this compound post-synthesis?
- Methodology : Combine orthogonal techniques:
- HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%).
- NMR (1H/13C, DMSO-d6) to verify substituent integration (e.g., trifluoromethyl singlet at ~δ 120 ppm in 13C NMR).
- Elemental analysis for C/H/N compliance (±0.4% theoretical values).
- Mass spectrometry (ESI-TOF) to confirm molecular ion peaks .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311G(d,p)) to model geometry optimization, electrostatic potential surfaces (EPS), and frontier molecular orbitals (HOMO-LUMO gaps). Compare computed bond lengths/angles with SC-XRD data to validate accuracy. Mulliken population analysis identifies nucleophilic/electrophilic sites (e.g., trifluoromethyl group’s electron-withdrawing effect on the pyrimidine ring) . Thermodynamic properties (ΔG, ΔH) predict stability under varying temperatures.
Q. What experimental strategies are used to investigate the biological activity (e.g., kinase inhibition) of this pyrimidine derivative?
- Methodology :
- Kinase inhibition assays : Use recombinant enzymes (e.g., MAP3K12) with ATP-competitive binding assays (IC50/Ki determination via fluorescence polarization). For example, measure displacement of a fluorescently labeled ATP analog in dose-response experiments .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values). Structural analogs show activity via pyrimidine-thiol interactions with bacterial enzymes .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50, with SAR studies focusing on trifluoromethyl and methoxyphenyl substitutions .
Q. How can researchers resolve discrepancies between observed biological activity and computational predictions for this compound?
- Methodology :
- Re-evaluate stereochemistry : Confirm absolute configuration via SC-XRD or electronic circular dichroism (ECD) if chiral centers exist .
- Reassess solvation effects : Run MD simulations (AMBER/CHARMM) to model aqueous solubility or membrane permeability, which may differ from gas-phase DFT predictions .
- Validate target engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets .
- Synthesize analogs : Modify substituents (e.g., replace trifluoromethyl with cyano) to test hypotheses on electronic contributions .
Data Contradiction Analysis
- Example : If SC-XRD data conflicts with DFT-optimized geometries, cross-validate using vibrational spectroscopy (IR/Raman) to assess bond stiffness. For instance, discrepancies in pyrimidine ring planarity may arise from crystal packing forces (e.g., C–H⋯π interactions in ), which DFT models may not fully capture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
